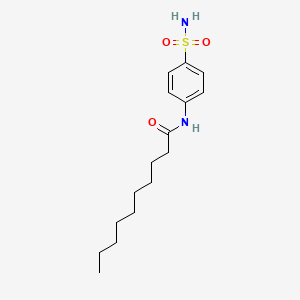
N-(4-sulfamoylphenyl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sulfamoylphenyl)decanamide: is a chemical compound with the molecular formula C16H26N2O3S . It is known for its applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)decanamide typically involves the reaction of sulfanilamide with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents like ethanol, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(4-sulfamoylphenyl)decanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like .
Reduction: Reduction can be achieved using reducing agents such as .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(4-sulfamoylphenyl)decanamide is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .
Biology: It has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes .
Medicine: The compound shows promise in the development of new drugs for treating diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes .
Industry: In the industrial sector, it is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals .
Mechanism of Action
N-(4-sulfamoylphenyl)decanamide exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes in pathogens or cancer cells, leading to their death .
Comparison with Similar Compounds
- N-(4-sulfamoylphenyl)carbamothioyl amides
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
Uniqueness: N-(4-sulfamoylphenyl)decanamide is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with lipid membranes. This property makes it more effective in penetrating cell membranes compared to other sulfonamide derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable tool in the development of new drugs and specialty chemicals.
Properties
Molecular Formula |
C16H26N2O3S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)decanamide |
InChI |
InChI=1S/C16H26N2O3S/c1-2-3-4-5-6-7-8-9-16(19)18-14-10-12-15(13-11-14)22(17,20)21/h10-13H,2-9H2,1H3,(H,18,19)(H2,17,20,21) |
InChI Key |
FAGSBFXBWGCSCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















